Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride
Description
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl
Properties
IUPAC Name |
methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(2-7)3-10-4-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQGXJXBAGGBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-59-1 | |
| Record name | methyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with an ester, followed by cyclization to form the oxetane ring. The hydrochloride salt is then formed by treating the oxetane derivative with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, amino alcohols, and other functionalized compounds .
Scientific Research Applications
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
- 3-(Aminomethyl)oxetane
- Methyl azetidine-3-carboxylate;hydrochloride
Uniqueness
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride is a compound with emerging interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxetane ring structure, which contributes to its unique chemical reactivity and biological properties. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets. Its hydrochloride form improves stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane moiety allows for the formation of covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity and disruption of cellular processes. This interaction can result in:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
- Antiviral Properties : There is ongoing research into its efficacy against various viral pathogens.
Antiproliferative Effects
Research has shown that compounds similar to methyl 3-(aminomethyl)oxetane-3-carboxylate exhibit antiproliferative effects against cancer cell lines. For example, a study demonstrated that related oxetane derivatives displayed significant activity against human cervical carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Oxetane Derivative A | HeLa | 12 ± 1.5 |
| Oxetane Derivative B | L1210 | 15 ± 2.0 |
| Methyl 3-(aminomethyl)oxetane-3-carboxylate | CEM | TBD |
Antimicrobial Activity
In vitro studies have indicated that methyl 3-(aminomethyl)oxetane-3-carboxylate exhibits antimicrobial properties against several bacterial strains. These findings suggest that the compound could be developed as a novel antimicrobial agent.
Case Studies
- Cancer Treatment : A case study involving the application of methyl 3-(aminomethyl)oxetane-3-carboxylate in cancer treatment highlighted its potential as a lead compound for developing new anticancer therapies. The study focused on its mechanism of action involving apoptosis induction in cancer cells through caspase activation.
- Infection Models : Another study investigated the compound's effectiveness in animal models of bacterial infection, demonstrating significant reductions in bacterial load compared to control groups.
Research Findings and Future Directions
Recent research emphasizes the need for further investigation into the pharmacokinetics and toxicological profiles of methyl 3-(aminomethyl)oxetane-3-carboxylate. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a therapeutic agent.
Key Research Areas:
- Structure-Activity Relationship (SAR) : Ongoing studies are focused on modifying the chemical structure to enhance potency and selectivity against specific biological targets.
- Combination Therapies : Investigating the synergistic effects when combined with existing therapies for enhanced efficacy in treating resistant infections or tumors.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various enzymes and receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
